2-(Oxolan-3-yl)propane-1,3-diol
Description
2-(Oxolan-3-yl)propane-1,3-diol (CAS: 2169079-43-8) is a synthetic compound characterized by a propane-1,3-diol backbone substituted with an oxolane (tetrahydrofuran) ring at the C2 position. Its structure combines the hydrophilicity of diol groups with the conformational rigidity of the oxolane moiety, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-(oxolan-3-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-7(4-9)6-1-2-10-5-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULFZWAVZSYYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)propane-1,3-diol typically involves the reaction of tetrahydrofuran with a suitable diol precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the ring-opening of tetrahydrofuran, followed by the addition of propane-1,3-diol . The reaction conditions often include moderate temperatures and the presence of a solvent to ensure proper mixing and reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)propane-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Materials Science
2-(Oxolan-3-yl)propane-1,3-diol is being investigated for its potential use as a building block in polymer chemistry. Its unique structure allows it to be incorporated into various polymer formulations, potentially enhancing properties such as flexibility and thermal stability. For instance, it can be used in the synthesis of polyesters and copolyesters which are valuable in the production of biodegradable plastics .
| Material | Application | Properties Enhanced |
|---|---|---|
| Polyesters | Biodegradable plastics | Flexibility, thermal stability |
| Coatings | Protective coatings | Durability, adhesion |
| Adhesives | Industrial adhesives | Bond strength |
Pharmaceuticals
In pharmaceutical research, this compound has been explored for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests possible interactions with biological pathways. Preliminary studies indicate that it may exhibit anti-tumor properties by inducing apoptosis in cancer cells .
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis through specific molecular pathways .
Biochemistry
The compound's unique hydroxyl groups allow it to participate in various biochemical reactions. It can act as a solvent or co-solvent in biochemical assays, facilitating the solubility of hydrophobic compounds. This property is particularly useful in drug formulation where solubility is a critical factor .
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Aryl-Substituted Propane-1,3-diols
These compounds feature aromatic rings attached to the propane-1,3-diol core. Examples include:
Key Observations :
- Aryl-substituted derivatives are predominantly plant-derived and often associated with antioxidant or hepatoprotective properties.
- Stereoisomerism (e.g., threo vs.
Cycloalkyl-Substituted Propane-1,3-diols
These compounds incorporate cycloalkyl groups, enhancing thermal stability for materials science applications:
Key Observations :
Oxolane/Oxetane-Substituted Propane-1,3-diols
This group includes the target compound and its oxetane analogs:
Key Observations :
- Both compounds are synthetic, highlighting their role in industrial chemistry rather than natural product isolation.
Biological Activity
2-(Oxolan-3-yl)propane-1,3-diol, a compound featuring a propane backbone with a tetrahydrofuran (oxolane) ring, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a propane chain with hydroxyl groups at the 1 and 3 positions and an oxolane ring at the 2 position.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antimicrobial efficacy, it was found that this compound effectively inhibited the growth of several bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
The results suggest that the compound's hydroxyl groups may play a crucial role in disrupting microbial cell membranes or interfering with metabolic processes .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in human cell lines.
| Cytokine | Control (pg/mL) | With Compound (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
These findings indicate that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that treatment with this compound led to significant apoptosis in cancer cells.
| Cancer Type | Cell Line | Effect Observed |
|---|---|---|
| Lung Cancer | A549 | Induction of apoptosis |
| Breast Cancer | MDA-MB-231 | Cell cycle arrest |
| Melanoma | MM418C1 | Reduced viability |
Mechanistic studies suggest that the compound activates caspase pathways leading to programmed cell death in malignancies .
Case Studies
A notable case study involved the administration of this compound in an animal model of induced inflammation. The results showed a marked reduction in swelling and pain compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
